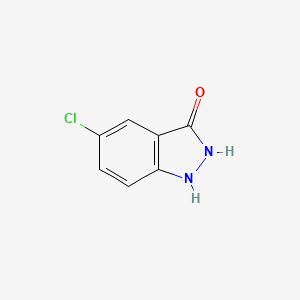

5-chloro-1H-indazol-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENJUGGVVMREAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366695 | |

| Record name | 5-Chloro-3-hydroxy (1H)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7364-28-5 | |

| Record name | 5-Chloro-1,2-dihydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-hydroxy (1H)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Indazole Scaffold

An In-Depth Technical Guide to the Chemical Properties of 5-chloro-1H-indazol-3-ol

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, structural characteristics, spectral properties, and chemical reactivity, offering insights grounded in established scientific principles for researchers, scientists, and drug development professionals.

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyrazole ring, is a core structural motif in numerous pharmacologically active agents.[3][4] The indazole nucleus is found in FDA-approved drugs such as the antiemetic Granisetron, the kinase inhibitor Pazopanib, and the PARP inhibitor Niraparib.[1][5] The structural versatility of the indazole ring, particularly its capacity for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological activities.

This compound (CAS: 7364-28-5) is a key intermediate and building block. The presence of a chlorine atom at the 5-position and a hydroxyl group at the 3-position provides multiple reactive sites for further chemical modification, making it a valuable precursor for creating diverse chemical libraries for drug screening.

Structural Properties and Tautomerism

A critical chemical feature of 3-hydroxyindazoles is the existence of annular tautomerism. This compound predominantly exists in a dynamic equilibrium between its enol (-ol) form and its keto (-one) form, specifically 5-chloro-1,2-dihydro-3H-indazol-3-one. The 1H-indazole tautomer is generally the most thermodynamically stable form.[6] This equilibrium is crucial as it dictates the molecule's reactivity and its potential as a hydrogen bond donor and acceptor, which in turn influences its interaction with biological targets.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the cyclization of a substituted phenylhydrazine precursor. This method provides a direct and efficient route to the indazole core.

Protocol: Synthesis via Intramolecular Cyclization

This protocol is based on the cyclization of 5-chloro-2-hydrazinylbenzoic acid.[7]

Rationale: This reaction proceeds via an acid-catalyzed intramolecular cyclization. The hydrochloric acid protonates the carbonyl group of the benzoic acid, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine moiety. Subsequent dehydration leads to the formation of the stable aromatic indazole ring system. The final pH adjustment with sodium carbonate neutralizes the excess acid and precipitates the product, which is sparingly soluble in neutral aqueous media.

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask, add 5-chloro-2-hydrazinylbenzoic acid (2.5 g), concentrated hydrochloric acid (10 ml), and water (200 ml).

-

Heating: Heat the mixture at 100 °C for 3 hours under an inert atmosphere (e.g., Nitrogen or Argon). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Concentration: After the reaction is complete, cool the mixture to room temperature and concentrate it to a volume of approximately 100 mL using a rotary evaporator.

-

Neutralization & Precipitation: Carefully adjust the pH of the concentrated solution to 7.0 by the slow addition of a saturated sodium carbonate solution. The product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with a small amount of cold water.

-

Drying: Dry the obtained solid under vacuum to yield this compound. The reported yield for this procedure is approximately 60% (1.7 g).[7]

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectral Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following tables summarize the key physicochemical and spectral data for this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 7364-28-5 | [7] |

| Molecular Formula | C₇H₅ClN₂O | [7] |

| Molecular Weight | 168.58 g/mol | [7] |

| Appearance | Solid (form may vary) | N/A |

Spectral Data

Spectral analysis provides the definitive structural confirmation of the molecule.

| Technique | Data | Source |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 11.73 (s, 1H), 10.67 (s, 1H), 7.65 (d, J = 1.3 Hz, 1H), 7.30 (dt, J= 8.9, 5.1 Hz, 2H) | [7] |

| Mass Spec. (ESI) | m/z: 169 [M+H]⁺ | [7] |

Interpretation of Spectral Data:

-

¹H NMR: The two singlets at 11.73 and 10.67 ppm are characteristic of the two exchangeable protons (N-H and O-H), confirming the presence of these functional groups. The signals in the aromatic region (7.30-7.65 ppm) correspond to the three protons on the chlorinated benzene ring.

-

Mass Spectrometry: The detection of a peak at m/z 169 corresponding to the protonated molecule [M+H]⁺ confirms the molecular weight of 168.58 g/mol .

Chemical Reactivity and Derivatization

The utility of this compound in drug discovery stems from its reactivity, which allows for the synthesis of a wide array of derivatives. The primary sites for functionalization are the N1 and N2 positions of the pyrazole ring and the hydroxyl group at the C3 position.

Key Reactions:

-

N-Alkylation/N-Arylation: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for alkylation or arylation at the N1 or N2 position. The regioselectivity of this reaction is often a key synthetic challenge.

-

O-Alkylation/O-Acylation: The hydroxyl group can be converted to ethers or esters through Williamson ether synthesis or reaction with acyl chlorides/anhydrides, respectively.

-

Conversion to 3-Chloroindazole: The hydroxyl group can be replaced with a chlorine atom using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 3,5-dichloro-1H-indazole is a versatile intermediate for nucleophilic substitution and cross-coupling reactions.[8][9]

-

Substitution at C3: The keto-enol tautomerism allows for reactivity at the C3 position. For instance, the 3-hydroxyl group can be converted into an amino group, leading to 3-amino-5-chloro-1H-indazole, another critical building block in pharmaceutical synthesis.[10][11]

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-CHLORO-1H-INDAZOL-3-YLAMINE | 5685-72-3 [amp.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

Foreword: The Analytical Imperative in Modern Drug Discovery

An In-depth Technical Guide to the Structure Elucidation of 5-chloro-1H-indazol-3-ol

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, from anticancer kinase inhibitors to potent antiemetics.[1][2] The specific analog, this compound, represents a critical building block whose precise structural characterization is non-negotiable for ensuring downstream success in drug development programs. An unambiguous understanding of its atomic connectivity, isomeric form, and tautomeric equilibrium is paramount for predictable molecular modeling, structure-activity relationship (SAR) studies, and patentability.

This guide eschews a simple recitation of methods. Instead, it offers a holistic, field-proven strategy for the definitive structure elucidation of this compound. We will proceed through a logical workflow, explaining the causality behind each analytical choice and demonstrating how a multi-technique, orthogonal approach creates a self-validating system of evidence. This document is intended for researchers, analytical scientists, and drug development professionals who require not just data, but verified chemical intelligence.

Part 1: The Central Challenge - Tautomerism in Indazol-3-ols

The primary analytical hurdle for this molecule is not merely confirming the presence of a chloro-indazole core, but definitively establishing its tautomeric form. This compound can theoretically exist in equilibrium with its keto tautomer, 5-chloro-1,2-dihydro-3H-indazol-3-one. While theoretical calculations and studies on related compounds strongly suggest the hydroxyl (–ol) form is the most thermodynamically stable and predominant tautomer, an experimental protocol must be designed to prove this explicitly.[1][3] Our elucidation strategy is therefore built around generating irrefutable evidence for the hydroxyl functionality and the specific protonation state of the pyrazole ring.

Caption: Tautomeric equilibrium of this compound.

Part 2: The Elucidation Workflow: An Orthogonal, Self-Validating Approach

A robust structure elucidation is not a linear path but an integrated workflow where each technique provides a piece of the puzzle, and collectively, they validate one another.

Caption: A logical workflow for structure elucidation.

Step 1: Synthesis and Purification

The quality of any analytical data is contingent upon the purity of the sample. A common and effective synthesis involves the acid-catalyzed cyclization of 5-chloro-2-hydrazinylbenzoic acid.[4]

Protocol: Synthesis of this compound

-

Combine 5-chloro-2-hydrazinylbenzoic acid (1.0 eq), concentrated hydrochloric acid (4 mL per gram of starting material), and water (80 mL per gram) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 100 °C and maintain reflux for 3 hours under an inert atmosphere (e.g., Nitrogen).

-

Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator.

-

Carefully adjust the pH to ~7.0 using a saturated aqueous solution of sodium carbonate. A precipitate will form.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under high vacuum.

-

Trustworthiness Check: Assess purity via HPLC-UV and melting point analysis. The sample must be >98% pure before proceeding. Recrystallization from an appropriate solvent system (e.g., ethanol/water) may be necessary.

Step 2: Foundational Analysis - High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before delving into complex NMR, the first step is always to confirm the molecular formula. HRMS provides the high-mass-accuracy data required to determine elemental composition, which is the foundational pillar of the entire elucidation process.

Protocol: HRMS Analysis via ESI-TOF

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in HPLC-grade methanol or DMSO. Dilute to a final concentration of ~1-5 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode electrospray ionization (ESI).

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer.

-

Acquisition: Acquire data in positive ion mode. The expected species is the protonated molecule, [M+H]⁺.

-

Data Analysis: Compare the measured accurate mass to the theoretical mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a critical validation point.

Data Presentation: HRMS Results

| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |

|---|---|---|---|

| Molecular Formula | C₇H₅ClN₂O | - | - |

| [M+H]⁺ Mass | 169.0163 | 169.0161 | -1.2 |

| [M+2+H]⁺ Mass | 171.0134 | 171.0132 | -1.2 |

Note: Observed values are hypothetical for illustrative purposes. A deviation of <5 ppm is considered excellent confirmation.

Step 3: The Core of Connectivity - Multinuclear & Multidimensional NMR

NMR spectroscopy is the most powerful tool for elucidating the covalent framework of an organic molecule in solution.[5][6] Our strategy uses a suite of experiments to not only connect the atoms but to directly address the tautomer question.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen specifically for its ability to slow the exchange of labile N-H and O-H protons, allowing them to be observed as distinct signals, which is crucial for identifying the hydroxyl tautomer.[3]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments to Acquire:

-

Proton (¹H) NMR

-

Carbon-13 (¹³C) NMR {proton-decoupled}

-

2D Heteronuclear Single Quantum Coherence (HSQC)

-

2D Heteronuclear Multiple Bond Correlation (HMBC)

-

Interpretation and Self-Validation:

-

¹H NMR: The spectrum is expected to show three distinct aromatic protons and, critically, two separate downfield signals corresponding to the labile N-H and O-H protons. The observation of two such signals is strong evidence against the keto tautomer (which would only have two N-H protons). Published data shows these signals around δ 11.73 (s, 1H, N-H) and 10.67 (s, 1H, O-H).[4] The aromatic region will show signals for H4, H6, and H7.

-

¹³C NMR: This experiment reveals the carbon skeleton. The carbon attached to the hydroxyl group (C3) is expected to appear significantly downfield, typically in the δ 150-160 ppm range, characteristic of an enolic carbon.

-

HSQC: This 2D experiment correlates each proton directly to the carbon it is attached to, allowing for unambiguous assignment of the protonated aromatic carbons (C4, C6, C7).

-

HMBC (The Final Arbiter of Connectivity): This is the key experiment for assembling the entire structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the indazole core.

Data Presentation: Consolidated NMR Assignments

| Position | ¹H δ (ppm), Mult. (J Hz) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 (N-H) | ~11.7 (br s) | - | C3, C3a, C7a |

| 3 (C-OH) | OH: ~10.7 (br s) | ~155 | - |

| 3a | - | ~115 | H4, N-H |

| 4 | ~7.6 (d, 1.3) | ~110 | C3a, C5, C6 |

| 5 | - | ~125 | H4, H6 |

| 6 | ~7.3 (dd, 8.9, 1.3) | ~122 | C4, C5, C7a |

| 7 | ~7.3 (d, 8.9) | ~120 | C5, C3a |

| 7a | - | ~140 | H7, N-H |

Note: Chemical shifts are approximate and based on literature values for this compound and related structures.[4]

Step 4: Confirmatory Analysis - Infrared (IR) Spectroscopy

Authoritative Grounding: While NMR provides the skeleton, IR spectroscopy offers rapid, confirmatory evidence of key functional groups by measuring their vibrational frequencies.[7] For this compound, the most telling signals are the broad stretches in the high-frequency region.

Protocol: FTIR Analysis (ATR)

-

Place a small amount of the purified, dry solid onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

~3300-2500 cm⁻¹ (broad): This region is key. It will contain overlapping, broad absorbances characteristic of the O-H (hydroxyl) and N-H (pyrazole) stretching vibrations, often broadened due to hydrogen bonding in the solid state.

-

~1620-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations confirming the heterocyclic core.

-

~1100-1000 cm⁻¹: C-O stretching vibration.

-

~850-800 cm⁻¹: C-Cl stretching vibration.

-

The absence of a strong, sharp carbonyl (C=O) stretch around 1700 cm⁻¹ further invalidates the keto tautomer as the dominant form in the solid state.

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

When all spectroscopic and spectrometric data point to a single, consistent structure, X-ray crystallography provides the final, definitive proof.[8] It moves beyond connectivity to give precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice, leaving no room for ambiguity. If a suitable single crystal can be grown, this technique will unequivocally confirm the 1H-indazol-3-ol tautomer and the position of the chlorine atom.

Conclusion

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jchps.com [jchps.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 5-chloro-1H-indazol-3-ol as a Protein Kinase Inhibitor

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal framework for interacting with the ATP-binding site of protein kinases.[3] Consequently, numerous indazole-containing molecules have been successfully developed as potent and selective kinase inhibitors for a range of therapeutic areas, most notably in oncology.[4][5] Marketed drugs such as axitinib (VEGFR inhibitor) and niraparib (PARP inhibitor, though not a kinase inhibitor, it highlights the scaffold's versatility) underscore the clinical significance of this heterocyclic core.[4] This guide will provide an in-depth technical exploration of the putative mechanism of action of a specific indazole derivative, 5-chloro-1H-indazol-3-ol, as a protein kinase inhibitor, based on established structure-activity relationships of analogous compounds.

Proposed Primary Target: Extracellular Signal-Regulated Kinase 2 (ERK2)

Based on the extensive body of literature surrounding indazole-based kinase inhibitors, we hypothesize that this compound acts as an inhibitor of the MAP kinase pathway, specifically targeting Extracellular Signal-Regulated Kinase 2 (ERK2). The rationale for this proposition is rooted in several key observations:

-

Structural Analogy: The indazole core is a well-established hinge-binding motif for numerous kinases, including ERK1/2.[1][6] The 3-hydroxy group of this compound can mimic the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge region.

-

Structure-Activity Relationship (SAR) Data: Studies on indazole amide derivatives have demonstrated potent inhibition of ERK1/2.[1][6] The presence of a substituent at the 5-position, such as the chloro group in our compound of interest, is a common feature in many kinase inhibitors and often contributes to potency and selectivity by occupying a hydrophobic pocket adjacent to the ATP-binding site.[4]

-

Therapeutic Relevance: The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making ERK a compelling target for anti-cancer drug development.[6]

Putative Mechanism of Action: Competitive Inhibition of ATP Binding

We propose that this compound functions as a Type I kinase inhibitor, competitively binding to the ATP-binding pocket of ERK2 in its active conformation. The key molecular interactions are hypothesized as follows:

-

Hinge Binding: The N1 and N2 atoms of the indazole ring form crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues of ERK2 (e.g., Met108 and Asp106). This interaction anchors the inhibitor in the active site.

-

Hydrophobic Interactions: The benzene ring of the indazole scaffold, along with the 5-chloro substituent, is predicted to occupy a hydrophobic region of the ATP-binding pocket, forming van der Waals interactions with nonpolar residues. This contributes to the overall binding affinity.

-

Gatekeeper Residue Interaction: The 3-hydroxyl group may form additional hydrogen bonds with residues near the gatekeeper residue, further stabilizing the inhibitor-kinase complex.

By occupying the ATP-binding site, this compound prevents the binding of ATP, thereby inhibiting the phosphorylation of ERK2's downstream substrates, such as p90 ribosomal S6 kinase (RSK).

Signaling Pathway Diagram

Caption: Proposed inhibition of the ERK signaling pathway by this compound.

Experimental Validation Protocols

To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to elucidate the mechanism of action of this compound.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on ERK2 kinase activity and to quantify its potency (IC50).

Methodology:

-

Reagents: Recombinant active ERK2 enzyme, myelin basic protein (MBP) as a substrate, ATP, and this compound.

-

Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the kinase buffer, recombinant ERK2, and the serially diluted compound. c. Initiate the kinase reaction by adding a mixture of MBP and ATP (spiked with γ-³²P-ATP). d. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes). e. Stop the reaction and spot the reaction mixture onto phosphocellulose paper. f. Wash the paper to remove unincorporated γ-³²P-ATP. g. Quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome: A dose-dependent inhibition of ERK2 activity, yielding a potent IC50 value.

Cellular Assay: Western Blot Analysis of ERK Phosphorylation

Objective: To confirm that this compound inhibits ERK signaling in a cellular context.

Methodology:

-

Cell Line: A cancer cell line with a constitutively active Ras-Raf-MEK-ERK pathway (e.g., HT-29 colon cancer cells).

-

Procedure: a. Seed HT-29 cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours). c. Lyse the cells and quantify the protein concentration. d. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. e. Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. f. Use a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.

Expected Outcome: A dose-dependent decrease in the levels of phosphorylated ERK, while the total ERK levels remain unchanged.

Experimental Workflow Diagram

Caption: A multi-pronged approach for validating the mechanism of action.

Data Presentation: Hypothetical Inhibitory Profile

The following table summarizes the expected quantitative data from the proposed validation experiments.

| Assay Type | Target/Cell Line | Parameter | Hypothetical Value |

| Biochemical Kinase Assay | Recombinant ERK2 | IC50 | 50 nM |

| Kinase Selectivity Panel | 100+ Kinases | S-Score (10) | 0.05 |

| Western Blot Analysis | HT-29 Cells | p-ERK IC50 | 200 nM |

| Cell Proliferation Assay | HT-29 Cells | GI50 | 500 nM |

| Isothermal Titration Calorimetry | ERK2 | Kd | 75 nM |

Conclusion and Future Directions

The indazole scaffold represents a highly valuable starting point for the design of potent and selective kinase inhibitors.[4] Based on extensive structure-activity relationship data from the literature, we have proposed a plausible mechanism of action for this compound as a competitive inhibitor of ERK2. The outlined experimental protocols provide a robust framework for validating this hypothesis, from initial biochemical characterization to confirmation of target engagement in a cellular context and detailed biophysical analysis of the binding interaction.

Future work should focus on obtaining a co-crystal structure of this compound in complex with ERK2 to definitively elucidate its binding mode. This structural information will be invaluable for guiding further lead optimization efforts to improve potency, selectivity, and pharmacokinetic properties, ultimately advancing this promising compound towards preclinical development.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist’s Guide to the Biological Activity Screening of 5-chloro-1H-indazol-3-ol

Foreword: The Indazole Scaffold - A Privileged Structure in Modern Drug Discovery

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a cornerstone in medicinal chemistry.[1] Its structural rigidity and capacity for diverse substitutions have established it as a "privileged scaffold," a framework that can interact with a wide range of biological targets.[2] This versatility is evidenced by the numerous indazole-containing drugs that have reached clinical trials and the market, targeting diseases from cancer to inflammation.[3][4][5] Marketed drugs such as Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, and Granisetron, a 5-HT3 antagonist used to prevent chemotherapy-induced nausea, underscore the therapeutic importance of this heterocyclic system.[1][5][6]

Within this promising chemical class lies 5-chloro-1H-indazol-3-ol, a specific analog whose full biological potential remains to be systematically charted. The presence of a chlorine atom at the 5-position can significantly influence physicochemical properties and target engagement, potentially offering unique activity profiles. This guide, written from the perspective of a field-experienced application scientist, eschews a rigid template. Instead, it presents a dynamic, logic-driven strategy for comprehensively screening this compound. We will move from broad, high-throughput discovery funnels to precise, mechanism-of-action studies, explaining not just the what but the critical why behind each experimental decision.

Compound Profile & Strategic Imperatives

Before embarking on any screening campaign, a thorough understanding of the test article is paramount. This compound belongs to a family of compounds known for a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[2][6][7] The 3-hydroxy (or tautomeric 3-one) substitution is a key feature, while the 5-chloro group can enhance binding affinity or modulate metabolic stability.

Table 1: Physicochemical Properties of a Close Structural Analog (Methyl 5-chloro-1H-indazole-3-carboxylate)

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O₂ | [8] |

| Molecular Weight | 210.62 g/mol | [8] |

| XLogP3 | 2.4 | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Rotatable Bond Count | 1 | [8] |

Note: Data for the exact this compound is sparse in public databases; therefore, data for a closely related ester is provided as a proxy for general physicochemical characteristics.

The core strategic imperative is to design a screening cascade that logically narrows down the potential biological activities of this compound. This is not a random walk through assays but a hypothesis-driven process informed by the known activities of the broader indazole class. Our approach will be tiered, ensuring that resources are focused progressively on the most promising therapeutic avenues.

The Screening Cascade: A Tiered Approach to Discovery

A tiered screening approach maximizes efficiency and minimizes cost by using broad, rapid assays initially and progressing to more complex, resource-intensive assays only for confirmed "hits."[9] This method effectively filters a large landscape of potential activities down to a manageable and well-validated few.

Caption: A tiered workflow for biological activity screening.

Tier 1: Primary High-Throughput Screening (HTS)

The goal of Tier 1 is to cast a wide net. HTS utilizes automation and robotics to test a compound against a large number of targets or cell lines quickly and efficiently.[10][11] Given the pharmacology of indazoles, a dual-pronged HTS approach is recommended.

A. Biochemical HTS: Kinase Panel Screening

-

Rationale: A significant number of indazole-based drugs are kinase inhibitors.[1][6] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[12] Screening this compound against a broad panel of recombinant kinases provides a direct, unbiased assessment of its activity against this well-established target class.

-

Methodology: A typical kinase panel screen uses fluorescence- or luminescence-based assays to measure the phosphorylation of a substrate by a specific kinase. A reduction in signal in the presence of the test compound indicates inhibition.

-

Data Interpretation: Results are typically expressed as "% Inhibition" at a single, high concentration (e.g., 10 µM). Hits are defined as compounds that exceed a certain inhibition threshold (e.g., >50%).

B. Cell-Based HTS: Phenotypic Anti-Proliferative Screening

-

Rationale: Unlike biochemical assays, cell-based assays assess compound activity in a physiologically relevant environment, accounting for cell permeability, metabolic stability, and engagement with targets in their native state.[13][14] Given the extensive reports of anti-cancer activity for indazole derivatives[15][16][17][18], screening against a diverse panel of human cancer cell lines is a logical starting point.

-

Methodology: The most common method for assessing anti-proliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[3][5]

-

Data Interpretation: Similar to biochemical HTS, initial results are often reported as "% Growth Inhibition" at a single concentration. Cell lines showing significant inhibition are prioritized for follow-up.

Tier 2: Hit Confirmation and Dose-Response Analysis

-

Rationale: The primary HTS is designed for speed and can generate false positives.[9] Tier 2 is a critical quality control step. All "hits" from Tier 1 must be re-tested, ideally using a freshly prepared sample of this compound, to confirm the activity. Confirmed hits are then subjected to dose-response analysis to determine their potency.

-

Methodology: Compounds are tested across a range of concentrations (typically using a serial dilution). The resulting data is plotted to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) is calculated.

-

Data Presentation: The potency data is best summarized in a table for clear comparison.

Table 2: Hypothetical Dose-Response Data for this compound

| Assay / Cell Line | IC₅₀ (µM) | Hill Slope | R² |

| Kinase A | 0.85 | 1.1 | 0.99 |

| Kinase B | > 50 | N/A | N/A |

| MCF-7 (Breast Cancer) | 2.5 | 1.3 | 0.98 |

| K562 (Leukemia) | 5.1 | 1.0 | 0.97 |

| PC-3 (Prostate Cancer) | > 50 | N/A | N/A |

Tier 3: Mechanism of Action (MoA) Elucidation

With confirmed, potent activity against a specific kinase or cell line, the investigation shifts to understanding how the compound works. This is the most complex and scientifically rewarding phase of the screening process.

Caption: Workflow for elucidating the mechanism of an anti-proliferative hit.

Investigating Cellular Phenotypes: Apoptosis and Cell Cycle

-

Rationale: Many anti-cancer agents, including indazole derivatives, exert their effects by inducing programmed cell death (apoptosis) or by arresting the cell cycle, preventing proliferation.[5][6][15][16][18] Distinguishing between these outcomes is a fundamental step in MoA characterization.

-

Key Experiments:

-

Apoptosis Induction: Flow cytometry using Annexin V and Propidium Iodide (PI) staining can quantitatively distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Apoptotic Pathway Markers: Western blotting is used to measure changes in key proteins that regulate apoptosis. An increase in cleaved Caspase-3 (an executioner caspase) and the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2, strongly indicates induction of the intrinsic apoptotic pathway.[6][15][16]

-

Cell Cycle Analysis: Flow cytometry of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). Compound-induced arrest in a specific phase can point towards inhibition of specific cell cycle checkpoint kinases.

-

Detailed Experimental Protocols

Trustworthiness in scientific reporting is built on methodological transparency. The following protocols are provided as robust, self-validating templates.

Protocol 1: Anti-Proliferative MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

-

Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

Conclusion and Future Directions

This guide outlines a systematic, tiered strategy for the comprehensive biological screening of this compound. By progressing logically from broad HTS to specific MoA studies, researchers can efficiently identify and validate the compound's most promising therapeutic activities. The indazole scaffold continues to be a rich source of novel therapeutic agents.[1][2] A thorough and methodologically sound investigation of analogs like this compound is a critical step in unlocking the next generation of targeted therapies for cancer, inflammation, and beyond. The insights gained from this cascade will form the essential foundation for subsequent lead optimization, medicinal chemistry efforts, and eventual preclinical development.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmasalmanac.com [pharmasalmanac.com]

- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 14. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-chloro-1H-indazol-3-ol (CAS 7364-28-5): A Keystone Intermediate in Kinase Inhibitor Synthesis

This guide provides a comprehensive technical overview of 5-chloro-1H-indazol-3-ol, a crucial heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, its strategic importance in constructing complex pharmacophores, and the detailed methodologies required for its effective utilization in a research and development setting.

Core Compound Analysis: Properties and Tautomerism

This compound is a substituted indazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] Its structure is foundational for the synthesis of numerous kinase inhibitors.[2]

The compound exists in tautomeric equilibrium with its keto form, 5-chloro-1,2-dihydro-3H-indazol-3-one.[3] For the purpose of this guide, we will refer to it by its more common name, this compound, while acknowledging this important structural duality which influences its reactivity.

Physicochemical & Spectroscopic Data

A summary of the key properties for this compound is presented below. It is important to note that while this compound is commercially available from several suppliers, a definitive experimental melting point is not widely published. Based on related structures, such as Ethyl 5-chloro-1H-indazole-3-carboxylate (M.P. 223 °C), it is expected to be a high-melting crystalline solid.[3]

| Property | Value | Source |

| CAS Number | 7364-28-5 | [4] |

| Molecular Formula | C₇H₅ClN₂O | [4] |

| Molecular Weight | 168.58 g/mol | [4] |

| Appearance | Expected to be a beige or off-white solid | [5] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.73 (s, 1H), 10.67 (s, 1H), 7.65 (d, J=1.3 Hz, 1H), 7.30 (dt, J=8.9, 5.1 Hz, 2H) | [4] |

| MS (ESI) | m/z: 169 [M+H]⁺ | [4] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved via an acid-catalyzed intramolecular cyclization of 5-chloro-2-hydrazinylbenzoic acid.[4] This method is robust, high-yielding, and relies on readily available starting materials.

Workflow for Synthesis and Purification

Caption: Workflow diagram for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

This protocol is based on a reported procedure with a typical yield of 60%.[4]

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-chloro-2-hydrazinylbenzoic acid (10.0 g, 53.6 mmol).

-

Acid Addition: Carefully add 200 mL of deionized water followed by 40 mL of concentrated hydrochloric acid.

-

Cyclization: Heat the mixture to 100 °C and maintain under reflux with vigorous stirring for 3 hours.

-

Expert Insight (Causality): The strong acidic environment (HCl) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. This facilitates the intramolecular nucleophilic attack by the terminal nitrogen of the hydrazine moiety, leading to cyclization and subsequent dehydration to form the stable indazole ring.

-

-

Concentration: After cooling to room temperature, concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.

-

Precipitation: Transfer the concentrated solution to a beaker and cool in an ice bath. Slowly add a saturated aqueous solution of sodium carbonate with stirring until the pH of the mixture reaches 7.0. A precipitate will form.

-

Expert Insight (Causality): The indazolol product is soluble in the acidic reaction mixture as its protonated form. Neutralization to pH 7.0, its approximate isoelectric point, minimizes its solubility, causing it to precipitate out of the solution, enabling its isolation.

-

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2x 50 mL).

-

Drying: Dry the crude product in a vacuum oven at 60 °C to a constant weight.

Purification Protocol: Recrystallization

For applications in drug discovery, the crude product must be purified to ≥97% purity.

-

Solvent Selection: Transfer the crude solid (approx. 6.8 g) to a 250 mL Erlenmeyer flask.

-

Dissolution: Add a minimal amount of hot ethanol (approx. 50-70 mL) to dissolve the solid completely. If necessary, heat the mixture gently on a hot plate.

-

Crystallization: Slowly add hot deionized water dropwise until the solution just begins to turn cloudy (persistent turbidity). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

Application in Drug Discovery: Gateway to Kinase Inhibitors

The primary value of this compound lies in its role as a strategic intermediate. The indazole scaffold is a cornerstone of many FDA-approved kinase inhibitors, including Axitinib and Pazopanib, which are critical in oncology for their anti-angiogenic properties.[6] These drugs function by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs).[2]

The 3-hydroxy group of the title compound is readily converted to other functional groups, most notably a 3-amino group, to yield 3-amino-5-chloro-1H-indazole. The 1H-indazole-3-amine structure is a highly effective "hinge-binding" fragment, capable of forming key hydrogen bonds within the ATP-binding pocket of various kinases.[7]

Synthetic Utility Pathway

Caption: Role of this compound as a precursor to advanced pharmaceutical ingredients (APIs).

Mechanism of Action: Targeting VEGFR-2 Signaling

While this compound is not biologically active itself, the final drug molecules derived from it are potent inhibitors of protein kinases central to cancer progression. The most prominent target is VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[8]

VEGFR-2 Signaling Pathway and Point of Inhibition:

Upon binding of its ligand, VEGF-A, the VEGFR-2 receptor dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events through pathways like RAS/MAPK and PI3K/AKT, ultimately leading to endothelial cell proliferation, migration, and survival.

Indazole-based inhibitors, synthesized from intermediates like our title compound, act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of phosphate to downstream substrates and effectively halting the entire signaling cascade.

Caption: Simplified VEGFR-2 signaling pathway illustrating the point of inhibition by indazole-based drugs.

Analytical Quality Control: A Validated HPLC Method

Ensuring the purity of this compound is paramount before its use in multi-step syntheses. A robust, validated High-Performance Liquid Chromatography (HPLC) method is essential for quality control. The following is a self-validating, typical protocol for assessing the purity of indazole derivatives.[2][9][10]

Step-by-Step HPLC Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.2 mg/mL in a 50 mL volumetric flask.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Instrument: Standard HPLC system with UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The acceptance criterion for further use should be ≥97%.

-

Safety and Handling

As with all chlorinated heterocyclic compounds, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents. Recommended storage is at 2-8 °C for long-term stability.[6]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion/Inhalation: Move to fresh air. Seek medical attention if you feel unwell.

-

References

- 1. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. 5-CHLORO-3-METHYL-1H-INDAZOLE CAS#: 945265-09-8 [m.chemicalbook.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-CHLORO-3-HYDROXY (1H)INDAZOLE suppliers & manufacturers in China [m.chemicalbook.com]

- 9. pharmoutsourcing.com [pharmoutsourcing.com]

- 10. public.pensoft.net [public.pensoft.net]

The Emergence of 5-chloro-1H-indazol-3-ol: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has risen to prominence as a "privileged scaffold" in medicinal chemistry, underpinning the development of numerous therapeutic agents.[1][2] Its unique structural and electronic properties facilitate critical interactions with a variety of biological targets, particularly protein kinases. This in-depth technical guide focuses on a key derivative, 5-chloro-1H-indazol-3-ol, and its analogs. We will explore the discovery of this scaffold, detail its synthesis, and provide a comprehensive analysis of its structure-activity relationships (SAR) as a potent modulator of kinase activity. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, offering both foundational knowledge and actionable insights into this important class of compounds.

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The indazole ring system, consisting of a benzene ring fused to a pyrazole ring, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, consequently, the more prevalent form.[1] The structural rigidity and synthetic tractability of the indazole core, coupled with its ability to participate in crucial hydrogen bonding interactions, have established it as a cornerstone in the design of a wide array of biologically active molecules.[3]

The indazole moiety is a key pharmacophore in several FDA-approved drugs, including:

-

Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[3]

-

Pazopanib: A multi-target tyrosine kinase inhibitor employed in the treatment of renal cell carcinoma and soft tissue sarcoma.[3]

The prevalence of the indazole scaffold in clinically successful drugs highlights its significance and versatility in addressing a range of therapeutic targets.

The Discovery of this compound and its Therapeutic Potential

While the precise seminal report detailing the initial synthesis and biological characterization of this compound is not readily apparent in the broader literature, its emergence can be understood within the context of the extensive exploration of substituted indazoles as kinase inhibitors. The rationale for investigating halogenated indazole derivatives stems from the well-established role of halogens in modulating the physicochemical and pharmacokinetic properties of drug candidates. The introduction of a chlorine atom at the 5-position of the indazole ring can influence factors such as lipophilicity, metabolic stability, and binding affinity to the target protein.

The discovery of indazole-based kinase inhibitors often involves a combination of high-throughput screening and structure-based drug design. A typical workflow for the discovery of a lead compound like this compound is depicted in the following diagram:

Figure 1: A generalized workflow for the discovery of kinase inhibitors.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound is readily achievable through the cyclization of a substituted phenylhydrazine precursor. The following protocol provides a detailed methodology for its preparation.

Synthesis of this compound

Reaction Scheme:

Protocol:

-

Reactants: 5-chloro-2-hydrazinylbenzoic acid (1 equivalent), concentrated hydrochloric acid, and water.

-

Procedure: A mixture of 5-chloro-2-hydrazinylbenzoic acid (2.5 g), concentrated hydrochloric acid (10 ml), and water (200 ml) is heated at 100 °C for 3 hours.

-

Work-up: The reaction mixture is then concentrated to approximately 100 mL and the pH is adjusted to 7.0 with sodium carbonate.

-

Isolation: The resulting precipitate is collected by filtration and dried to yield this compound.

-

Characterization: The final product can be characterized by ¹H NMR and mass spectrometry. The expected ¹H NMR spectrum in DMSO-d₆ shows signals at approximately δ 11.73 (s, 1H), 10.67 (s, 1H), 7.65 (d, J = 1.3 Hz, 1H), and 7.30 (dt, J= 8.9, 5.1 Hz, 2H). The mass spectrum should show a peak corresponding to [M+H]⁺ at m/z 169.

Synthesis of Analogs

The synthesis of analogs of this compound can be achieved through various synthetic routes, often involving the functionalization of a pre-formed indazole core or by starting with appropriately substituted precursors. For instance, N-alkylation or N-arylation at the N1 or N2 positions can be accomplished by reacting the indazolol with a suitable alkyl or aryl halide in the presence of a base. Modifications at the C3 position often involve the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution.

Biological Evaluation and Mechanism of Action

The biological activity of this compound and its analogs is typically assessed through a battery of in vitro and in vivo assays.

In Vitro Assays

-

Kinase Inhibition Assays: The primary mechanism of action for many indazole derivatives is the inhibition of protein kinases. The inhibitory potency is quantified by determining the half-maximal inhibitory concentration (IC₅₀) against a panel of kinases.

-

Cell Proliferation Assays: The anti-proliferative activity of these compounds is evaluated against various cancer cell lines. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is a common metric.[1]

-

Apoptosis and Cell Cycle Analysis: Flow cytometry and Western blotting are employed to investigate the induction of apoptosis and cell cycle arrest in cancer cells treated with the compounds.[4]

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel kinase inhibitor:

Figure 2: Workflow for the in vitro biological evaluation of kinase inhibitors.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent biological activity.

Table 1: Structure-Activity Relationship of Selected Indazole Analogs

| Compound ID | R1 (at N1) | R2 (at C3) | R3 (at C5) | Target/Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

| This compound | H | OH | Cl | - | - | - |

| Analog A | H | NH-(3-chlorophenyl) | Cl | - | - | [5] |

| Analog B | H | Amine | Bromo | K562 | - | [4] |

| Analog C | H | Amide | Bromo | K562 | 5.15 | [4][6] |

| Analog D | H | (E)-(2-methoxyvinyl) | Cl | EGFRWT | 0.068-0.085 | [1] |

| Analog E | H | (E)-(2-methoxyvinyl) | Cl | EGFRT790M | 0.0095-0.0119 | [1] |

Key SAR Insights:

-

Substitution at the C3 Position: The nature of the substituent at the C3 position is critical for activity. Conversion of the hydroxyl group to an amine or amide can significantly impact potency and selectivity. For example, the introduction of a 3-amino group is a known strategy for targeting the hinge region of kinases.[6] Furthermore, the addition of a methoxyvinyl group at the C3 position has been shown to yield potent inhibitors of both wild-type and mutant forms of the epidermal growth factor receptor (EGFR).[1]

-

Substitution at the C5 Position: The presence of a halogen, such as chlorine or bromine, at the C5 position is a common feature in many active indazole derivatives. This substitution can enhance binding affinity through halogen bonding or by occupying a hydrophobic pocket in the target protein. Aromatic ring substitutions at the C5 position have also been explored to discover highly active and selective inhibitors.[6]

-

Substitution at the N1 and N2 Positions: Alkylation or arylation at the nitrogen atoms of the pyrazole ring provides an avenue for modulating the physicochemical properties of the compounds, such as solubility and cell permeability. These modifications can also influence the orientation of the indazole core within the binding site of the target protein.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area will likely focus on:

-

Exploration of Novel Analogs: The synthesis and evaluation of new analogs with diverse substitution patterns to further probe the chemical space around the indazole core.

-

Target Deconvolution: Identifying the specific molecular targets of active compounds to better understand their mechanism of action.

-

Optimization of Pharmacokinetic Properties: Fine-tuning the drug-like properties of lead compounds to improve their oral bioavailability, metabolic stability, and safety profile.

References

- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-chloro-N-(3-chlorophenyl)-1H-indazol-3-amine | C13H9Cl2N3 | CID 24987277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tautomerism of 5-chloro-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical consideration in drug discovery and development. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and, most importantly, its interaction with biological targets. This guide provides a comprehensive technical overview of the tautomeric landscape of 5-chloro-1H-indazol-3-ol, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its tautomerism, present robust experimental protocols for its characterization, and offer insights into the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of indazole-based compounds.

Introduction: The Significance of Tautomerism in Indazole Scaffolds

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The potential for tautomerism in substituted indazoles introduces a layer of complexity that must be carefully managed. For N-unsubstituted indazoles, two primary annular tautomers are possible: the 1H- and 2H-forms. It is a well-established principle, supported by both thermochemical and photochemical studies, that the 1H-indazole tautomer is generally the more thermodynamically stable form.[1][2]

For 3-hydroxyindazoles, the situation is further complicated by the possibility of keto-enol tautomerism. This gives rise to three potential low-energy tautomers for this compound, as depicted below. Understanding the predominant form and the dynamics of the equilibrium is paramount for predicting a compound's behavior in biological systems.

References

A Technical Guide to the Spectroscopic Data of 5-chloro-1H-indazol-3-ol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-chloro-1H-indazol-3-ol, a key heterocyclic compound utilized in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document details the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data that are crucial for the unequivocal structural confirmation of this molecule. By integrating high-resolution data with foundational spectroscopic principles, this guide serves as an authoritative reference for the characterization of this compound, ensuring scientific integrity through validated methodologies and detailed interpretation.

Introduction

This compound belongs to the indazole family, a class of nitrogen-containing heterocyclic compounds that are prominent scaffolds in numerous pharmacologically active agents. The precise substitution pattern on the indazole core is critical to its biological activity, making unambiguous structural elucidation an essential first step in any research and development endeavor. Spectroscopic techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are the cornerstones of modern chemical analysis, providing detailed information on molecular weight, elemental composition, and the specific arrangement of atoms within a molecule.[1] This guide explains the experimental choices and interpretation of the resulting data for this compound, establishing a validated protocol for its characterization.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact protonated molecule, providing a direct measurement of its molecular weight.

Experimental Protocol: ESI-MS

A robust protocol for acquiring the ESI-MS data is crucial for reproducibility.

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. The analysis is typically performed in positive ion mode to detect the protonated molecule [M+H]⁺.[2]

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. A full scan mass spectrum is acquired to identify the molecular ion peak.

Data Interpretation

The expected molecular formula for this compound is C₇H₅ClN₂O. The monoisotopic mass is calculated to be 168.01 g/mol .

-

Molecular Ion Peak: In positive mode ESI-MS, the compound is expected to be observed as its protonated form, [M+H]⁺.

-

Observed Data: The mass spectrum of this compound shows a prominent peak at m/z 169 , which corresponds to the [M+H]⁺ ion.[3] This observation is in direct agreement with the calculated molecular weight and confirms the identity of the parent molecule. The presence of the chlorine isotope pattern (approximately a 3:1 ratio for [M+H]⁺ and [M+H+2]⁺) would further validate the presence of a single chlorine atom.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the detailed structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map can be assembled.

Experimental Protocol: ¹H and ¹³C NMR

The following is a generalized protocol for acquiring high-quality NMR spectra.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the compound and exchanging with the acidic protons.[2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[5]

-

Data Acquisition: Standard one-dimensional ¹H and ¹³C spectra are acquired. For ¹H NMR, a typical spectral width of -2 to 12 ppm is used.[2] For more complex structures, two-dimensional NMR experiments (like COSY and HSQC) can be employed to establish connectivity.

¹H NMR Spectral Data Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the aromatic and exchangeable protons.[3]

Table 1: ¹H NMR Spectroscopic Data for this compound [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 11.73 | Singlet | 1H | NH (Position 1) | The acidic proton on the nitrogen of the indazole ring appears as a broad singlet far downfield due to deshielding and hydrogen bonding with the solvent. |

| 10.67 | Singlet | 1H | OH (Position 3) | The hydroxyl proton is also acidic and appears as a broad singlet, readily exchangeable with D₂O. |

| 7.65 | Doublet (d) | 1H | Ar-H (Position 4) | This proton is adjacent to the electron-withdrawing chlorine atom, causing a downfield shift. It appears as a doublet due to coupling with the H6 proton. |

| 7.30 | Doublet of Triplets (dt) | 2H | Ar-H (Positions 6 & 7) | These protons are part of the benzene ring of the indazole system and their signals overlap in this particular spectrum. |

¹³C NMR Spectral Data Analysis

While specific ¹³C NMR data for this compound is not as commonly reported in basic literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds like 5-chloro-indoles.[6] The carbon attached to the chlorine (C5) and the carbons of the heterocyclic ring (C3, C3a, C7a) would show characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-160 | C3 | Carbon bearing the hydroxyl group is significantly deshielded. |

| ~135-145 | C7a | Bridgehead carbon adjacent to the pyrrole-like ring. |

| ~125-130 | C5 | Carbon directly attached to the electronegative chlorine atom. |

| ~120-125 | C3a | Bridgehead carbon. |

| ~110-120 | C4, C6, C7 | Aromatic carbons of the benzene ring. |

Part 3: Integrated Spectroscopic Workflow & Structural Confirmation

The conclusive identification of this compound is achieved by synthesizing the information from both MS and NMR data. The mass spectrum confirms the molecular weight and elemental formula, while the NMR spectrum provides the precise atomic connectivity.

Workflow for Spectroscopic Analysis

The logical process for characterizing a newly synthesized or procured batch of the compound is visualized below.

Caption: A logical workflow for the spectroscopic characterization of this compound.

Annotated Molecular Structure

The combined data confirms the structure below, with proton assignments corresponding to the ¹H NMR data.

References

A Senior Application Scientist's Technical Guide to 5-Chloro-1H-indazol-3-ol

Abstract

5-Chloro-1H-indazol-3-ol is a pivotal heterocyclic compound, increasingly recognized for its role as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including the indazole core, a reactive hydroxyl group, and a strategically placed chlorine atom, make it a valuable precursor for synthesizing a diverse range of pharmacologically active molecules. This technical guide provides an in-depth analysis of the core physicochemical properties, spectroscopic profile, synthesis, and reactivity of this compound. Furthermore, it offers detailed, field-tested protocols for its characterization and discusses its applications, equipping researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Compounds incorporating this motif are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and potent antitumor properties.[1][3] Several FDA-approved drugs, such as the anti-cancer agent Niraparib and the antiemetic Granisetron, feature the indazole core, underscoring its therapeutic significance.[1][2]

Within this important class, this compound (CAS No. 7364-28-5) emerges as a particularly strategic intermediate. The chlorine atom at the 5-position modulates the electronic properties of the ring system and provides a potential handle for further synthetic diversification through cross-coupling reactions. The hydroxyl group at the 3-position is crucial, as it exists in tautomeric equilibrium with a keto form (1,2-dihydro-3H-indazol-3-one), offering multiple reaction pathways for functionalization.[4][5]

Molecular Structure and Tautomerism

A foundational concept for understanding the reactivity of this compound is its prototropic tautomerism. The molecule predominantly exists as the aromatic 1H-indazol-3-ol form, which is in equilibrium with its non-aromatic 1,2-dihydro-3H-indazol-3-one tautomer. Computational and experimental studies on related indazolinones confirm that the 1H-indazol-3-ol tautomer is generally the most stable and predominant form in solution.[5][6] This equilibrium is critical as it dictates the regioselectivity of subsequent reactions.

Caption: Tautomeric equilibrium of this compound.

Core Physicochemical and Spectroscopic Properties

Accurate characterization begins with a thorough understanding of a compound's fundamental properties. The data presented below have been consolidated from various chemical suppliers and databases.

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 7364-28-5 | [7] |

| Molecular Formula | C₇H₅ClN₂O | [7] |

| Molecular Weight | 168.58 g/mol | [7] |

| Melting Point | Data not consistently available; related indazoles have high MPs (>190°C) | [8] |

| Boiling Point | ~367.3 °C (Predicted) | [9] |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water. | N/A |

| pKa | Not experimentally determined; predicted pKa for related 5-chloro-1H-indazole is ~12.8.[3] | N/A |

From an application scientist's perspective, the high predicted boiling point and the likelihood of a high melting point suggest strong intermolecular hydrogen bonding, facilitated by the N-H and O-H moieties. This has implications for its solubility, which is expected to be poor in non-polar solvents but favorable in polar aprotic (e.g., DMSO) and protic (e.g., alcohols) solvents.

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum recorded in DMSO-d₆, one would expect to see distinct signals corresponding to the aromatic protons and the exchangeable N-H and O-H protons. A reported spectrum shows peaks at δ 11.73 (s, 1H, likely N-H), 10.67 (s, 1H, likely O-H), 7.65 (d, J = 1.3 Hz, 1H), and 7.30 (dt, J = 8.9, 5.1 Hz, 2H).[7] The broad singlets at high chemical shifts are characteristic of acidic protons on heteroatoms, and their exchange with D₂O would confirm their assignment. The aromatic signals' splitting patterns are consistent with a trisubstituted benzene ring.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show seven distinct carbon signals. The carbon atom attached to the hydroxyl group (C3) would appear at a characteristic downfield shift. Aromatic carbons will resonate in the typical 110-140 ppm range, with the carbon attached to the chlorine atom (C5) showing a shift influenced by the halogen's inductive effect.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode typically shows a protonated molecular ion [M+H]⁺. For C₇H₅ClN₂O, this would be observed at m/z 169.[7] A crucial diagnostic feature is the isotopic pattern for chlorine: a characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Synthesis and Reactivity

Common Synthetic Route